4'-tert-butyl-N-phenyl-[1,1'-biphenyl]-2-carboxamide
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Overview
Description
4’-(tert-Butyl)-N-phenyl-[1,1’-biphenyl]-2-carboxamide is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a tert-butyl group and a phenyl group attached to a biphenyl core, with a carboxamide functional group. It is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(tert-Butyl)-N-phenyl-[1,1’-biphenyl]-2-carboxamide typically involves the Friedel-Crafts alkylation reaction. This reaction uses biphenyl as the starting material, which undergoes alkylation with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in a solvent like dichloromethane .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar Friedel-Crafts alkylation processes, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4’-(tert-Butyl)-N-phenyl-[1,1’-biphenyl]-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
4’-(tert-Butyl)-N-phenyl-[1,1’-biphenyl]-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties
Mechanism of Action
The mechanism of action of 4’-(tert-Butyl)-N-phenyl-[1,1’-biphenyl]-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
4,4’-Di-tert-butylbiphenyl: Similar in structure but lacks the carboxamide group.
N-phenyl-[1,1’-biphenyl]-2-carboxamide: Similar but without the tert-butyl group.
Uniqueness: 4’-(tert-Butyl)-N-phenyl-[1,1’-biphenyl]-2-carboxamide is unique due to the presence of both the tert-butyl and carboxamide groups, which confer distinct chemical and physical properties. These groups enhance its stability, solubility, and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C23H23NO |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-N-phenylbenzamide |
InChI |
InChI=1S/C23H23NO/c1-23(2,3)18-15-13-17(14-16-18)20-11-7-8-12-21(20)22(25)24-19-9-5-4-6-10-19/h4-16H,1-3H3,(H,24,25) |
InChI Key |
JJIPRCNWUXPFFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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